(3S)-3-amino-1lambda6-thiolane-1,1-dione
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Overview
Description
(3S)-3-amino-1lambda6-thiolane-1,1-dione is a chiral primary amine with significant potential in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and an amine group. The presence of the sulfone group imparts unique chemical properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1lambda6-thiolane-1,1-dione typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the reductive amination of aldehydes or ketones with primary amines. This process can be catalyzed by various metal complexes, such as Cp*Ir complexes bearing a 2-picolinamide moiety, under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source . Another method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing efficient and cost-effective catalysts and reagents. The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the product. Common solvents include tetrahydrofuran and 1,2-dichloroethane, while reaction conditions may vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The amine group can participate in nucleophilic substitution reactions, where it reacts with various electrophiles to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reductive amination typically produces secondary or tertiary amines .
Scientific Research Applications
(3S)-3-amino-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. Additionally, the sulfone group can participate in redox reactions, further modulating the compound’s effects on molecular targets .
Comparison with Similar Compounds
(3S)-3-amino-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
Tetrahydropyridines: These compounds share a similar ring structure but lack the sulfone group, resulting in different chemical properties and reactivity.
Aromatic amines: These compounds have an aromatic ring instead of a tetrahydrothiophene ring, leading to distinct electronic and steric effects.
Primary amines: While they share the amine group, the presence of the sulfone group in this compound imparts unique reactivity and stability.
Properties
Molecular Formula |
C4H9NO2S |
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Molecular Weight |
135.19 g/mol |
IUPAC Name |
(3S)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m0/s1 |
InChI Key |
OVKIDXBGVUQFFC-BYPYZUCNSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C[C@H]1N |
Canonical SMILES |
C1CS(=O)(=O)CC1N |
Origin of Product |
United States |
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